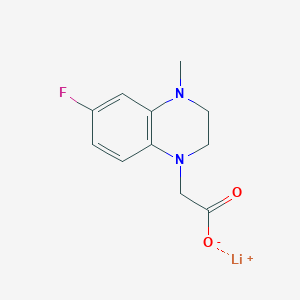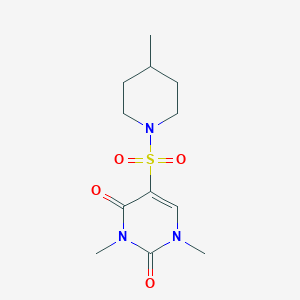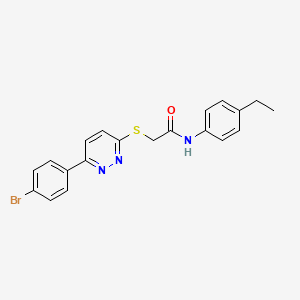
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a derivative of hexahydroquinoline, which is a bicyclic compound consisting of a dihydropyridine ring fused to a cyclohexene ring. The compound is characterized by the presence of a nitrile group (-C≡N) at the third position and a ketone group (C=O) at the second position, along with two methyl groups at the seventh position of the hexahydroquinoline core.
Synthesis Analysis
The synthesis of related hexahydroquinoline derivatives involves multicomponent reactions or reactions with various reagents. For instance, 7-acetyl hexahydroquinoline derivatives were synthesized from cyclohexanones and cyanothioacetamide . Another synthesis route involves a [3,3]-sigmatropic rearrangement to produce 3-allenyl hexahydroquinoline derivatives . Additionally, multicomponent synthesis was used to create 2-amino hexahydroquinoline derivatives, which were characterized by various analytical methods . The formation of 2-substituted hexahydroquinoline carboxylic acids was proposed based on ab initio quantum-chemical calculations . Methyl esters of hexahydroquinoline carboxylates were synthesized from reactions with methyl esters of acyl(aroyl)pyruvic acids .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using X-ray diffraction methods. For example, the crystal structure of a 2-amino hexahydroquinoline derivative was solved by direct methods and refined to a final R-value of 0.1183 for observed reflections . The dihydropyridine and cyclohexene rings adopt sofa conformations, and the planar atoms of the dihydropyridine ring form a dihedral angle with the benzene ring . The structure of a methyl ester derivative was also established by X-ray structural analysis .
Chemical Reactions Analysis
The hexahydroquinoline derivatives undergo various chemical reactions depending on the functional groups present. The presence of a nitrile group allows for further functionalization through nucleophilic addition reactions. The ketone group can participate in condensation reactions, and the presence of substituents on the hexahydroquinoline core can influence the reactivity and the outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydroquinoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns, as observed in the 2-amino derivative, can lead to the formation of a two-dimensional network in the crystal lattice . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in medicinal chemistry and materials science.
科学的研究の応用
Catalytic Activity in Synthesis
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives have been synthesized using a one-pot, four-component reaction. This process leverages Zr(HPO4)2·H2O as an effective solid acid catalyst, emphasizing its utility in high-yield chemical synthesis under solvent-free conditions (Abdolmohammadi, 2013).
Structural and Optoelectronic Properties
Studies on hexahydroquinoline derivatives, including those structurally related to this compound, have explored their optoelectronic, nonlinear, and charge transport properties. Research employing density functional theory has provided insights into their potential as multifunctional materials, particularly in the fields of electronics and photonics (Irfan et al., 2020).
Crystal Structure Analysis
The crystal structure of similar hexahydroquinoline derivatives has been extensively studied. These analyses have revealed detailed molecular conformations and interactions, enhancing the understanding of their chemical behavior and potential applications in various scientific fields (Kant et al., 2014).
Synthesis of Derivatives
There has been significant research into the synthesis of various derivatives of hexahydroquinoline compounds. These studies have demonstrated methods for creating diverse chemical structures, potentially leading to novel applications in pharmaceuticals, materials science, and more (Elkholy & Morsy, 2006).
Exploration in Material Science
The derivatives of hexahydroquinoline, including those similar to this compound, have been explored for their potential in material science. Their unique molecular structures and properties offer promising avenues for developing new materials with specific characteristics (Wang et al., 2002).
将来の方向性
The compound and its derivatives could be of interest in future research due to their potential biological activities . Further studies could focus on exploring these activities and developing new therapeutic agents bearing the 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile nucleus .
特性
IUPAC Name |
7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2)4-3-8-5-9(7-13)11(15)14-10(8)6-12/h5H,3-4,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUZCBKNMGRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NC(=O)C(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)
![N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3013231.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)



![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)
![N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013243.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)
